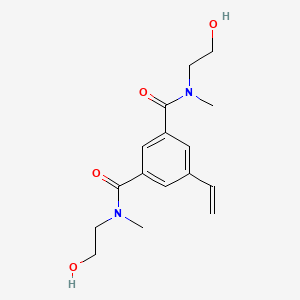
N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of hydroxyethyl and dimethyl groups attached to an isophthalamide core, along with a vinyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide typically involves the reaction of 5-vinylisophthalic acid with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl groups can yield aldehydes or carboxylic acids, while substitution reactions involving the vinyl group can produce a variety of substituted derivatives.
科学的研究の応用
N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyethyl and dimethyl groups can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The vinyl group can also participate in covalent bonding with specific amino acid residues, further modulating the target’s function.
類似化合物との比較
Similar Compounds
N1,N3-Bis(2-hydroxyethyl)malonamide: This compound has a similar structure but lacks the vinyl group, making it less reactive in certain chemical reactions.
N1,N3-Bis(2,3-dihydroxypropyl)-5-nitroisophthalamide: This compound contains additional hydroxyl groups and a nitro group, which can significantly alter its chemical properties and reactivity.
Uniqueness
N1,N3-Bis(2-hydroxyethyl)-N1,N3-dimethyl-5-vinylisophthalamide is unique due to the presence of the vinyl group, which provides additional reactivity and versatility in chemical reactions. This makes it a valuable compound for various applications in scientific research and industry.
特性
分子式 |
C16H22N2O4 |
|---|---|
分子量 |
306.36 g/mol |
IUPAC名 |
5-ethenyl-1-N,3-N-bis(2-hydroxyethyl)-1-N,3-N-dimethylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C16H22N2O4/c1-4-12-9-13(15(21)17(2)5-7-19)11-14(10-12)16(22)18(3)6-8-20/h4,9-11,19-20H,1,5-8H2,2-3H3 |
InChIキー |
FESVPQOEDOCBST-UHFFFAOYSA-N |
正規SMILES |
CN(CCO)C(=O)C1=CC(=CC(=C1)C=C)C(=O)N(C)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660427.png)

![5-Methylbenzo[c]isoxazole-3-carboxylic Acid](/img/structure/B13660457.png)
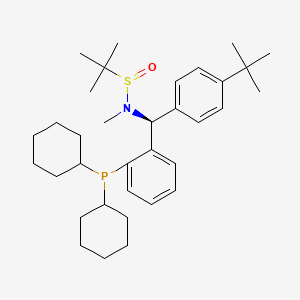
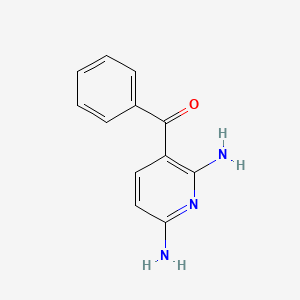

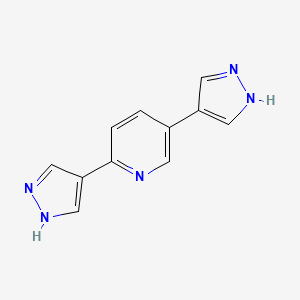
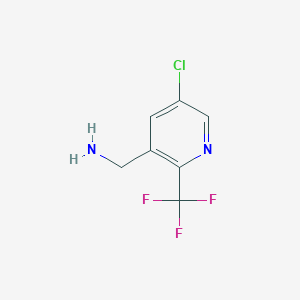
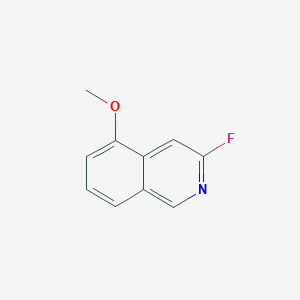
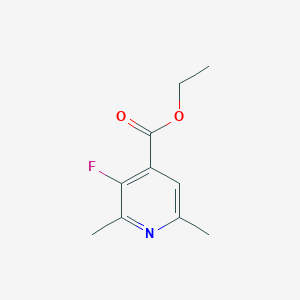

![Ethyl 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13660524.png)
![Methyl 4-Bromo-3-fluoro-2-[3-(2,2,2-trichloroacetyl)ureido]-5-(trifluoromethyl)benzoate](/img/structure/B13660527.png)

